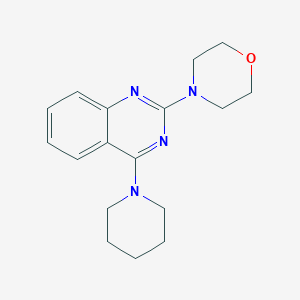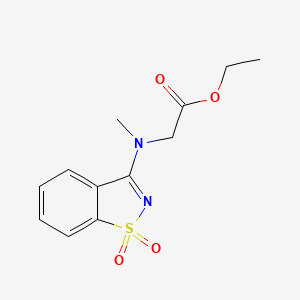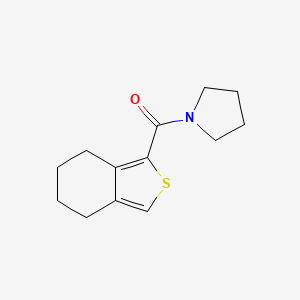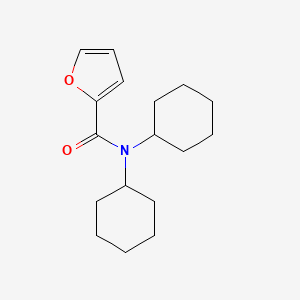
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as compound 8, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in disease progression. In cancer research, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Compound 8 has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield and purity of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8.
3. Studies on its potential side effects and toxicity to ensure its safety for human use.
4. Clinical trials to evaluate its efficacy in the treatment of various diseases.
5. Development of analogs of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is a promising chemical N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is necessary to fully understand its potential therapeutic applications and ensure its safety for human use.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 involves the reaction of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and ammonium acetate to obtain N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in good yield.
Scientific Research Applications
Compound 8 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-7-16(10-17(13)19)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHCSJNOPQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)


![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)